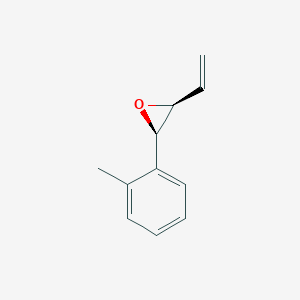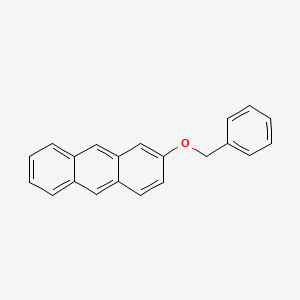
2-Decyltetradecyl docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decyltetradecyl docosanoate is a long-chain ester compound, known for its unique structural properties and potential applications in various fields. It is composed of a docosanoic acid moiety esterified with a 2-decyltetradecyl alcohol. This compound is often studied for its role in modifying the physical properties of materials, particularly in the context of organic electronics and polymer science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-decyltetradecyl docosanoate typically involves the esterification of docosanoic acid with 2-decyltetradecyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an inert solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
2-Decyltetradecyl docosanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield docosanoic acid and 2-decyltetradecyl alcohol.
Oxidation: The long alkyl chains can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Docosanoic acid and 2-decyltetradecyl alcohol.
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Decyltetradecyl docosanoate has been explored in several scientific research areas:
Organic Electronics: Used as a component in semiconducting polymers to enhance charge transport properties and improve device performance.
Polymer Science: Incorporated into polymer backbones to modify physical properties such as solubility, crystallinity, and thermal stability.
Material Science: Studied for its potential in creating novel materials with unique mechanical and electronic properties.
Mécanisme D'action
The mechanism by which 2-decyltetradecyl docosanoate exerts its effects is primarily through its influence on the physical properties of materials. The long alkyl chains can enhance the solubility and processability of polymers, while the ester linkage provides a site for further chemical modification. In organic electronics, the compound can improve charge transport by reducing steric hindrance and facilitating better molecular packing .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Octyldodecyl docosanoate: Similar structure but with shorter alkyl chains, leading to different solubility and thermal properties.
2-Decyltetradecyl palmitate: Similar ester structure but with a shorter fatty acid moiety, affecting its physical and chemical properties.
Uniqueness
2-Decyltetradecyl docosanoate is unique due to its specific combination of long alkyl chains and a docosanoic acid moiety, which imparts distinct solubility, thermal stability, and electronic properties. This makes it particularly valuable in applications requiring precise control over material properties .
Propriétés
Numéro CAS |
92313-32-1 |
|---|---|
Formule moléculaire |
C46H92O2 |
Poids moléculaire |
677.2 g/mol |
Nom IUPAC |
2-decyltetradecyl docosanoate |
InChI |
InChI=1S/C46H92O2/c1-4-7-10-13-16-19-21-22-23-24-25-26-27-28-29-31-34-37-40-43-46(47)48-44-45(41-38-35-32-18-15-12-9-6-3)42-39-36-33-30-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3 |
Clé InChI |
VSNKEZBOZCYDCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCC)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)


![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)



![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)


![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)

![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
